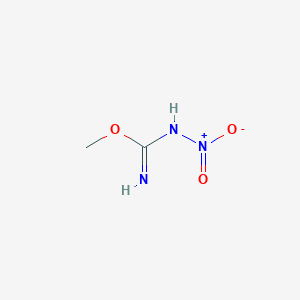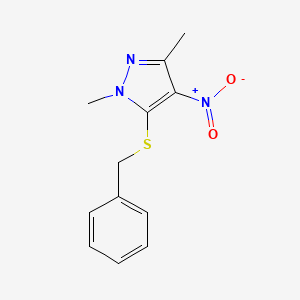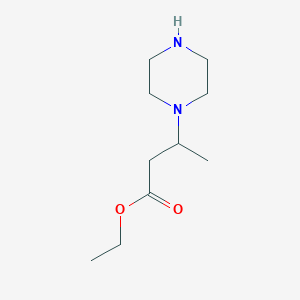
Tert-butyl (2-bromo-4-fluorophenoxy)acetate
概要
説明
Tert-butyl (2-bromo-4-fluorophenoxy)acetate is an organic compound that features a tert-butyl ester group attached to a phenoxyacetate moiety, which is further substituted with bromine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(2-bromo-4-fluorophenoxy)acetate typically involves the reaction of 2-bromo-4-fluorophenol with tert-butyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for tert-butyl(2-bromo-4-fluorophenoxy)acetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or column chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
Tert-butyl (2-bromo-4-fluorophenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenoxyacetate moiety can undergo oxidation reactions to form corresponding quinones or other oxidized products.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or THF.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxyacetates.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dehalogenated or defluorinated products.
科学的研究の応用
Tert-butyl (2-bromo-4-fluorophenoxy)acetate has several applications in scientific research:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with specific biological targets.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science applications.
作用機序
The mechanism of action of tert-butyl(2-bromo-4-fluorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, leading to changes in biochemical pathways and cellular functions. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards its targets .
類似化合物との比較
Similar Compounds
Tert-butyl bromoacetate: A related compound used as an alkylating agent and intermediate in organic synthesis.
Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate: A similar compound with trifluoromethyl substitution, used in various chemical applications.
Uniqueness
Tert-butyl (2-bromo-4-fluorophenoxy)acetate is unique due to the combination of bromine and fluorine substitutions on the phenoxyacetate moiety. This structural feature imparts distinct reactivity and binding properties, making it valuable in specific chemical and biological applications.
特性
分子式 |
C12H14BrFO3 |
|---|---|
分子量 |
305.14 g/mol |
IUPAC名 |
tert-butyl 2-(2-bromo-4-fluorophenoxy)acetate |
InChI |
InChI=1S/C12H14BrFO3/c1-12(2,3)17-11(15)7-16-10-5-4-8(14)6-9(10)13/h4-6H,7H2,1-3H3 |
InChIキー |
VLYJZOPHSLJCHV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)COC1=C(C=C(C=C1)F)Br |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![7-Iodo-6-methylbenzo[d]isoxazol-3-amine](/img/structure/B8585433.png)
![4-({10-[(Hepta-1,6-dien-4-yl)oxy]decyl}oxy)benzoic acid](/img/structure/B8585439.png)




![2(1H)-Pyrazinone, 3-(1-piperazinyl)-1-[2-(2,4,5-trifluorophenoxy)ethyl]-](/img/structure/B8585493.png)
